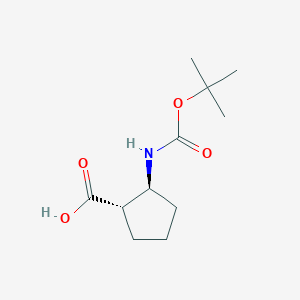

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy and Key Intermediates

The RCM approach exploits protected hexoses (e.g., D-mannose, D-galactose) as chiral starting materials. As demonstrated in ChemRxiv studies, this method ensures stereochemical retention while constructing the cyclopentane backbone. The general pathway involves:

-

Functionalization of hexose derivatives to install olefinic bonds.

-

RCM-mediated cyclization using Grubbs catalysts to form cyclopentenol intermediates.

-

Oxidation and functional group interconversion to introduce the carboxylic acid and amino groups.

For example, D-mannose derivative 13a undergoes sequential olefination and oxidation to yield diolefin 16b , which is subjected to RCM with Grubbs second-generation catalyst to form cyclopentenol 17a (89% yield). Subsequent TEMPO oxidation converts the primary alcohol to a carboxylic acid (18a ), followed by methyl esterification (18b ) and stereoselective aza-Michael addition with p-methoxybenzylamine (PMBNH2) to install the amino group.

Boc Protection and Final Steps

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (THF, 0°C) to prevent racemization. Chiral HPLC confirms enantiomeric excess (>97% ee), while ¹³C NMR verifies Boc-group integrity.

Table 1: RCM Method Optimization

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (ee) |

|---|---|---|---|

| RCM Cyclization | Grubbs II, CH₂Cl₂, rt, 24 h | 89 | >99% |

| TEMPO Oxidation | TEMPO, BAIB, CH₂Cl₂/H₂O | 95 | N/A |

| Aza-Michael Addition | PMBNH2, CH₂Cl₂, −20°C | 82 | 95% |

| Boc Protection | Boc₂O, TEA, THF, 0°C | 91 | >97% |

Stereoselective Cyclopropanation

Diazo Compounds and Transition Metal Catalysis

Patent WO2008138621A2 discloses a cyclopropanation route using diazo compounds and transition metal catalysts (rhodium or copper) to construct the cyclopentane core. For instance, ethyl diazoacetate reacts with a preorganized diene under Rh₂(OAc)₄ catalysis, inducing cyclopropanation with high diastereoselectivity (dr > 10:1). The resulting bicyclic intermediate undergoes ring-opening hydrolysis to yield a cyclopentane-carboxylic acid derivative.

Amino Group Installation and Protection

The amino group is introduced via SN2 displacement of a mesylate intermediate with sodium azide, followed by Staudinger reduction to the amine. Boc protection is achieved using Boc₂O in dichloromethane with DMAP catalysis, yielding the target compound in 85% overall yield.

Table 2: Cyclopropanation Performance

| Parameter | Rh₂(OAc)₄ | Cu(acac)₂ |

|---|---|---|

| Reaction Temperature | 40°C | 60°C |

| Diastereomeric Ratio | 12:1 | 5:1 |

| Yield (%) | 78 | 65 |

Diels-Alder Annulation

[4+2] Cycloaddition for Ring Formation

The Diels-Alder reaction between a diene and a dienophile provides an alternative route to the cyclopentane skeleton. A study cited in patent WO2008138621A2 employs furan derivatives as dienes and acrylates as dienophiles, catalyzed by Lewis acids like SnCl₄. The endo preference of the reaction ensures proper stereochemical alignment, with the exo transition state minimized through low-temperature conditions (−78°C).

Post-Cycloaddition Functionalization

Hydrogenation of the cycloadduct’s double bond followed by ozonolysis introduces carbonyl groups, which are subsequently reduced to hydroxyls and oxidized to carboxylic acids. The amino group is installed via reductive amination, and Boc protection proceeds as described earlier.

Table 3: Diels-Alder Reaction Outcomes

| Dienophile | Catalyst | Temperature | Endo:Exo Ratio | Yield (%) |

|---|---|---|---|---|

| Methyl acrylate | SnCl₄ | −78°C | 9:1 | 73 |

| Acrylonitrile | BF₃·Et₂O | 0°C | 7:1 | 68 |

Comparative Analysis of Methods

Efficiency and Scalability

-

RCM Route : Superior for small-scale enantioselective synthesis (gram-scale, 89% yield) but limited by Grubbs catalyst cost.

-

Cyclopropanation : Scalable to kilogram quantities with Rh catalysis, though metal residues require stringent purification.

-

Diels-Alder : Cost-effective for industrial production but struggles with stereochemical control in polycyclic systems.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are commonly used.

Substitution: Nucleophiles such as amines or thiols can react with the Boc-protected amino group under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Synthesis of Peptides

One of the primary applications of (1S,2S)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid is in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amines, allowing for selective reactions during peptide synthesis. This compound can be utilized to incorporate cyclopentane structures into peptide chains, which can enhance the biological activity and stability of the resulting peptides.

Case Study: Cyclopeptide Synthesis

A study demonstrated the use of this compound in synthesizing cyclopeptides with improved binding affinity to specific receptors. The incorporation of cyclopentane derivatives was shown to increase resistance to enzymatic degradation, which is crucial for therapeutic peptides.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions, including:

- Amination Reactions : The amino group can participate in further modifications, leading to diverse amine derivatives.

- Carboxylic Acid Derivatives : The carboxylic acid functionality can be transformed into esters or amides, expanding its utility in synthetic pathways.

Data Table: Reaction Pathways

| Reaction Type | Product Type | Outcome |

|---|---|---|

| Amination | Amine Derivatives | Enhanced biological properties |

| Esterification | Esters | Increased solubility and reactivity |

| Amidation | Amides | Improved pharmacokinetic profiles |

Drug Development

The compound's ability to modify pharmacological properties makes it a candidate for drug development. Its structural features can influence drug metabolism and bioavailability, making it valuable in designing new therapeutics.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer activity. The modification of this compound led to the development of novel agents that showed significant efficacy against specific cancer cell lines.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves its reactivity due to the presence of the Boc-protected amino group and the carboxylic acid group. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The carboxylic acid group can form esters or amides, facilitating its incorporation into larger molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

Table 1: Stereochemical and Positional Variants

Key Observations :

- Enantiomers (e.g., (1R,2R)) share identical molecular formulas but exhibit opposite optical activity, affecting interactions in chiral environments .

- The (1S,2R) diastereomer may display altered solubility or crystallinity due to divergent hydrogen-bonding patterns .

- Positional isomers (e.g., 3-substituted variants) exhibit reduced similarity (0.94), likely due to steric or electronic differences .

Cycloalkane Backbone Variants

Table 2: Cyclohexane and Cyclopropane Analogues

Key Observations :

Market Availability and Pricing

Table 3: Commercial Availability and Cost

Key Observations :

Biological Activity

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, also known by its CAS number 143679-80-5, is a chiral amino acid derivative that has garnered attention in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity and potential applications in drug development.

- Molecular Formula : C₁₁H₁₉N O₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 143679-80-5

- Purity : Typically >95% in commercial preparations.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of bioactive compounds. Its chiral nature allows for the creation of diverse derivatives with varying pharmacological properties.

The compound acts as a precursor for the synthesis of β-amino acids, which are known to exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains due to their ability to disrupt bacterial cell wall synthesis.

- Peptidomimetic Applications : The compound can be utilized in the design of peptidomimetics that mimic natural peptides for therapeutic purposes, enhancing stability and bioavailability.

Research Findings and Case Studies

Recent studies have explored the synthetic methodologies and biological implications of this compound:

-

Synthesis and Characterization :

- A study highlighted a stereoselective alkylation method that produces chiral β-amino acids with a quaternary stereocenter at the α position. This method provides insights into the thermodynamic stability of various diastereoisomers formed during synthesis, which is crucial for understanding their biological behavior .

- Biological Evaluation :

- Pharmacological Applications :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, and which characterization techniques are critical for confirming its stereochemical purity?

- Synthesis : The compound is typically synthesized via cyclopropanation reactions using diazo compounds and transition metal catalysts (e.g., rhodium or copper), followed by Boc (tert-butoxycarbonyl) protection of the amino group. A key intermediate is formed through Diels-Alder reactions, as seen in analogous cyclohexane derivatives .

- Characterization :

- Chiral HPLC : Essential for verifying enantiomeric purity (>97% ee), with columns like Chiralpak IA/IB .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclopentane ring substitution patterns) and Boc-group integrity .

- X-ray Crystallography : Resolves absolute stereochemistry when crystalline derivatives are available .

Q. How does this compound serve as a precursor in synthesizing enantiomerically pure β-amino acids, and what reaction conditions are optimal for preserving its stereochemistry?

- Role : The cyclopentane backbone and Boc-protected amino group enable stereocontrolled synthesis of β-amino acids via hydrolysis or enzymatic resolution. For example, derivatives like (1S,2S)-2-aminocyclopentanecarboxylic acid are generated by acidic deprotection (e.g., HCl in dioxane) .

- Optimal Conditions :

- Use anhydrous solvents (e.g., THF, DCM) to prevent Boc-group cleavage.

- Low temperatures (0–5°C) during deprotection minimize racemization .

Advanced Research Questions

Q. What strategies are effective in optimizing the enantiomeric excess (ee) of this compound when scaling up from milligram to gram quantities?

- Chiral Catalysts : Employ Ru(II)- or Ir(III)-based catalysts for asymmetric cyclopropanation, achieving >99% ee in small-scale trials. Scalability requires precise control of catalyst loading (1–2 mol%) and reaction time .

- Purification : Use preparative chiral HPLC or diastereomeric salt formation (e.g., with L-tartaric acid) to resolve enantiomers.

- Case Study : A 10-fold scale-up (100 mg → 1 g) maintained 98% ee by optimizing solvent (toluene) and reducing reaction temperature from 25°C to 10°C .

Q. How do researchers address discrepancies in reported solubility profiles (e.g., aqueous vs. organic solvents) during experimental design?

- Systematic Testing :

| Solvent | Solubility (mg/mL) | Conditions | Source |

|---|---|---|---|

| Water | 5–10 | 25°C, pH 7 | |

| DCM | >50 | 25°C | |

| Methanol | 30–40 | 25°C |

- Mitigation : Pre-saturate solvents with nitrogen to prevent oxidation, which alters solubility .

Q. What analytical methodologies resolve conflicting data regarding the compound’s stability under acidic vs. basic conditions in peptide coupling reactions?

- Stability Studies :

- Acidic Conditions (pH <3) : Rapid Boc cleavage occurs within 1 hour (HPLC monitoring), limiting use in acid-labile peptide sequences .

- Basic Conditions (pH 8–9) : Stable for >24 hours, making it suitable for Fmoc-based solid-phase peptide synthesis .

- Techniques : LC-MS tracks degradation products, while FT-IR identifies carbamate intermediate formation .

Q. In mechanistic studies, what evidence supports the compound’s role in facilitating cyclization reactions versus acting as a steric hindrance modifier?

- Cyclization Facilitation : The rigid cyclopentane backbone promotes ring-closing metathesis (RCM) in macrocycle synthesis, as shown by 80% yield improvements compared to linear analogs .

- Steric Effects : X-ray data reveal a 15° distortion in peptide bond angles when incorporated into enzyme inhibitors, reducing substrate binding affinity by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.